molecular formula C11H8N4O2 B1388077 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile CAS No. 1176583-72-4

5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile

Cat. No. B1388077
CAS RN: 1176583-72-4
M. Wt: 228.21 g/mol
InChI Key: PSPXPTUNFSQYDO-UHFFFAOYSA-N
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Description

“5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For a similar compound, “5-Amino-1-(3,5-dinitro-phenyl)-3-(4-methoxy-phenyl)-1H-pyrazole-4-carbonitrile”, the structure was determined using 1H-NMR and 13C-NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, “5-Amino-1-(3,5-dinitro-phenyl)-3-(4-methoxy-phenyl)-1H-pyrazole-4-carbonitrile”, it was found to be an orange colored amorphous solid with a melting point of 125–129 °C .

Scientific Research Applications

Antimicrobial Activities

Research has highlighted the synthesis and antimicrobial activities of novel derivatives of pyrazole-4-carbonitrile. These derivatives have been synthesized and characterized, showing promising results as antimicrobial agents. The study conducted by Al‐Azmi and Mahmoud (2020) focused on synthesizing a group of novel derivatives and testing their efficacy as antimicrobial agents, suggesting potential applications in developing new antimicrobial compounds (Al‐Azmi & Mahmoud, 2020).

Biological Activity

Another area of interest is the chemical modification of pyrazole-4-carbonitrile derivatives to explore their biological activities. Berry et al. (1994) investigated the synthesis and biological activity of novel adenosine analogs derived from pyrazole-4-carbonitrile, providing insights into the compound's potential therapeutic applications (Berry et al., 1994).

Antioxidant and Antimicrobial Properties

The compound's derivatives have also been synthesized and evaluated for their antioxidant and antimicrobial properties. A study by Bassyouni et al. (2012) synthesized new derivatives and assessed their activities, offering a foundation for further research into the compound's utility in pharmacological applications (Bassyouni et al., 2012).

Antifungal and Antibacterial Studies

Youssef and Omar (2007) synthesized a specific derivative and evaluated its antifungal and antibacterial properties. This research suggests the compound's potential in developing new antifungal and antibacterial therapies (Youssef & Omar, 2007).

Green Synthesis Approaches

Recent studies have also focused on green synthesis approaches for pyrazole-4-carbonitrile derivatives. Poonam and Singh (2019) developed a novel, one-pot, multicomponent protocol using green catalysts, highlighting sustainable methods of synthesizing these compounds (Poonam & Singh, 2019).

Future Directions

The future directions for research on “5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by related compounds, it may be worthwhile to investigate this compound’s potential applications in medicinal chemistry .

properties

IUPAC Name

5-amino-1-(1,3-benzodioxol-5-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-4-7-5-14-15(11(7)13)8-1-2-9-10(3-8)17-6-16-9/h1-3,5H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPXPTUNFSQYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=C(C=N3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile

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